Reduced Lipophilicity (XLogP3-AA): Oxan-4-yl vs. Isopropyl Analog
The target compound bearing a 3-oxan-4-yl substituent exhibits a computed XLogP3-AA value of 1.9, compared to 2.6 for the direct 3-isopropyl analog (7-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine, CAS 1094425-28-1) [1]. The 0.7 log unit reduction reflects the increased polarity contributed by the tetrahydropyran oxygen. For reference, the unsubstituted 3-H parent (7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine, CAS 923191-97-3) is not amenable to direct XLogP comparison as it lacks a 3-substituent entirely, but its lower molecular complexity renders it a less informative comparator for SAR purposes.
| Evidence Dimension | Lipophilicity (XLogP3-AA computed) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 3-isopropyl analog: XLogP3-AA 2.6 |
| Quantified Difference | Δ = -0.7 log units (target is less lipophilic) |
| Conditions | Computed property, PubChem XLogP3 algorithm v3.0 (2025 release) |
Why This Matters
Lower lipophilicity directly impacts aqueous solubility, metabolic stability predictions, and formulation compatibility, making the oxan-4-yl variant preferable when a less greasy scaffold is required for lead optimization.
- [1] PubChem Compound Summary, CID 62906915; CID 43144424. National Center for Biotechnology Information (2025). View Source
